molecular formula C11H14N4O2 B1309684 3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid CAS No. 878441-49-7

3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid

Cat. No. B1309684
CAS RN: 878441-49-7
M. Wt: 234.25 g/mol
InChI Key: MKEJYGMTOSXNLM-UHFFFAOYSA-N
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Description

3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid (TMPPA) is an organic compound with a wide range of applications in the areas of chemistry, biochemistry, and biotechnology. It is a derivative of 5-amino-1,2,4-triazole and has been studied extensively for its potential use in drug design, as a catalyst for organic reactions, and for its biochemical and physiological effects. TMPPA has become a useful tool for researchers due to its ability to be synthesized easily and its wide range of applications.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

A derivative of pyrimidine, including the 1,2,4-triazolo[1,5-a]pyrimidine ring, has been synthesized and characterized using X-ray diffraction and spectroscopic techniques. This work contributes to the understanding of the chemical structure and properties of such compounds (Lahmidi et al., 2019).

Antibacterial Activity

The synthesized pyrimidine derivative has demonstrated antibacterial activity against various microbial strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This indicates potential applications in developing new antibacterial agents (Lahmidi et al., 2019).

Synthesis and Transformation in Chemical Reactions

Research on 5,5,7-Trimethyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, closely related to your compound of interest, explored its synthesis and chemical transformations. This study enhances the understanding of the reactivity and potential applications of such compounds in various chemical processes (Zemlyanaya et al., 2018).

Creation of Heterocycles

Partially hydrogenated triazolo[1,5-a]pyrimidines have been used to prepare various heterocycles, expanding the scope of synthetic chemistry and offering potential in drug development and other fields (Chernyshev et al., 2014).

Green Synthesis Approaches

A green, one-pot synthesis method for [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been developed, indicating an eco-friendly approach to synthesizing such compounds. This method can potentially reduce the environmental impact of chemical synthesis processes (Shaabani et al., 2015).

Synthesis of Azolyl Propanoic Acid Derivatives

Research involving oxidative cross-coupling of unreactive C(sp3)-H bonds with azole C(sp2)-H bonds, including [1,2,4]triazolo[1,5-a]pyrimidine, has been conducted. This work is crucial in the synthesis of β-azolyl propanoic acid derivatives, often found in biologically active molecules (Tan et al., 2017).

Development of Novel Pyrimidine Derivatives

The synthesis of new thiazolopyrimidines, which may include structures similar to 3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid, has been explored for potential antimicrobial and antitumor applications (Said et al., 2004).

Mechanism of Action

The mechanism of action of TP derivatives can vary depending on the specific compound and its intended use. For example, some TP derivatives have shown excellent enzyme inhibition, improved isoform selectivity, and excellent inhibition of downstream phosphorylation of AKT .

Future Directions

The TP heterocycle has found numerous applications in medicinal chemistry and continues to be a subject of research . Its versatility and relatively simple structure make it a promising scaffold for the development of new drugs .

properties

IUPAC Name

3-(2,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-6-9(4-5-10(16)17)7(2)15-11(12-6)13-8(3)14-15/h4-5H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEJYGMTOSXNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)C)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001171513
Record name 2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

878441-49-7
Record name 2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878441-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
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3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Reactant of Route 3
3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Reactant of Route 4
3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Reactant of Route 5
3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Reactant of Route 6
3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid

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